molecular formula C3H4N2O2S B15054093 4,5-Dihydroxy-1H-imidazole-2(3H)-thione

4,5-Dihydroxy-1H-imidazole-2(3H)-thione

Cat. No.: B15054093
M. Wt: 132.14 g/mol
InChI Key: CWMONBJPZZSHNH-UHFFFAOYSA-N
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Description

4,5-Dihydroxy-1H-imidazole-2(3H)-thione is a heterocyclic compound that contains both imidazole and thione functional groups. Compounds with such structures are often of interest due to their potential biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dihydroxy-1H-imidazole-2(3H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the reaction of a dihydroxy-substituted amine with a thiocarbonyl compound under acidic or basic conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

4,5-Dihydroxy-1H-imidazole-2(3H)-thione can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The thione group can be reduced to a thiol group.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield diketones, while reduction could produce thiols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or in enzyme inhibition studies.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which 4,5-Dihydroxy-1H-imidazole-2(3H)-thione exerts its effects can vary depending on its application. In biological systems, it might interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would depend on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    4,5-Dihydroxy-1H-imidazole-2-thione: Similar structure but without the additional hydroxyl group.

    1H-imidazole-2-thione: Lacks the hydroxyl groups.

    4,5-Dihydroxyimidazole: Lacks the thione group.

Uniqueness

4,5-Dihydroxy-1H-imidazole-2(3H)-thione is unique due to the presence of both hydroxyl and thione groups, which can confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C3H4N2O2S

Molecular Weight

132.14 g/mol

IUPAC Name

4,5-dihydroxy-1,3-dihydroimidazole-2-thione

InChI

InChI=1S/C3H4N2O2S/c6-1-2(7)5-3(8)4-1/h6-7H,(H2,4,5,8)

InChI Key

CWMONBJPZZSHNH-UHFFFAOYSA-N

Canonical SMILES

C1(=C(NC(=S)N1)O)O

Origin of Product

United States

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